

Trifluoromethylhexanol as a reagent for trifluoromethylation reactions.

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Compound of Interest

Compound Name: Trifluoromethylhexanol

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Application Notes and Protocols for Trifluoromethylation Reactions

Prepared for: Researchers, scientists, and drug development professionals.

Topic: Trifluoromethylation Reactions in Organic Synthesis

Disclaimer: Initial searches for "**Trifluoromethylhexanol**" as a direct reagent for trifluoromethylation reactions did not yield specific protocols or application data. The following notes and protocols focus on well-established and commonly utilized reagents for introducing the trifluoromethyl (CF_3) group into organic molecules.

Introduction

The trifluoromethyl group is a crucial structural motif in modern medicinal chemistry, agrochemicals, and materials science.[1] Its incorporation into organic molecules can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, the development of efficient and versatile trifluoromethylation methods is an active area of research. This document provides an overview of common trifluoromethylating reagents and detailed protocols for their application.

Key Trifluoromethylating Reagents

A variety of reagents have been developed for nucleophilic, electrophilic, and radical trifluoromethylation. The choice of reagent depends on the substrate, desired reactivity, and functional group tolerance.

Ruppert-Prakash Reagent (TMSCF₃)

Trifluoromethyltrimethylsilane (TMSCF₃) is a widely used nucleophilic trifluoromethylating agent.^[3] It is a volatile liquid that delivers a nucleophilic "CF₃⁻" equivalent upon activation with a fluoride source.

Togni Reagents

Hypervalent iodine compounds, such as Togni reagents I and II, are electrophilic trifluoromethylating agents.^[4] They are crystalline, air-stable solids that can trifluoromethylate a wide range of nucleophiles, including thiols, alcohols, phosphines, and arenes.^[3]

Umemoto Reagents

Umemoto reagents are S-(trifluoromethyl)dibenzothiophenium salts that also act as electrophilic trifluoromethylating agents.^[5] They are known for their high reactivity and ability to trifluoromethylate a broad scope of substrates.^[6]

Langlois Reagent (Sodium Trifluoromethanesulfinate, CF₃SO₂Na)

Sodium trifluoromethanesulfinate is a versatile reagent that can generate a trifluoromethyl radical (•CF₃) under oxidative conditions.^[4] This makes it suitable for the radical trifluoromethylation of (hetero)arenes and other substrates.

Data Presentation: Comparison of Common Trifluoromethylating Reagents

Reagent Class	Example Reagent	Type	Key Applications	Typical Reaction Conditions
Nucleophilic	Ruppert-Prakash Reagent (TMSCF ₃)	Nucleophilic	Ketones, Aldehydes, Imines, Aryl Halides	Fluoride initiator (e.g., TBAF), aprotic solvent (e.g., THF)
Electrophilic	Togni Reagent II	Electrophilic	Alcohols, Thiols, β-Ketoesters, Arenes	Often requires a catalyst (e.g., Zn(OTf) ₂), various solvents
Electrophilic	Umemoto Reagent IV	Electrophilic	Activated Aromatics, Silyl Enol Ethers	Aprotic solvents (e.g., DMF, DMSO), often at elevated temperatures
Radical	Langlois Reagent (CF ₃ SO ₂ Na)	Radical	Heterocycles, Arenes	Oxidant (e.g., t-BuOOH), often in a biphasic system

Experimental Protocols

Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent

This protocol describes the trifluoromethylation of cyclohexanone as a representative example.

Materials:

- Cyclohexanone
- Ruppert-Prakash Reagent (TMSCF₃)
- Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (1 M)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask, magnetic stirrer, syringe, nitrogen inlet

Procedure:

- To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 mmol) and anhydrous THF (5 mL).
- Cool the solution to 0 °C in an ice bath.
- Slowly add the Ruppert-Prakash reagent (1.5 mmol) via syringe.
- Add TBAF solution (0.1 mmol, 0.1 mL of a 1 M solution in THF) dropwise to the reaction mixture.
- Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
- Quench the reaction by the slow addition of 1 M HCl (5 mL).
- Extract the mixture with diethyl ether (3 x 15 mL).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Radical Trifluoromethylation of an Arene using Langlois Reagent

This protocol outlines the trifluoromethylation of benzene as a general example.

Materials:

- Benzene
- Sodium trifluoromethanesulfinate ($\text{CF}_3\text{SO}_2\text{Na}$)
- tert-Butyl hydroperoxide (t-BuOOH), 70 wt. % in water
- Dichloromethane (DCM)
- Water
- Saturated aqueous sodium thiosulfate
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask, magnetic stirrer, syringe

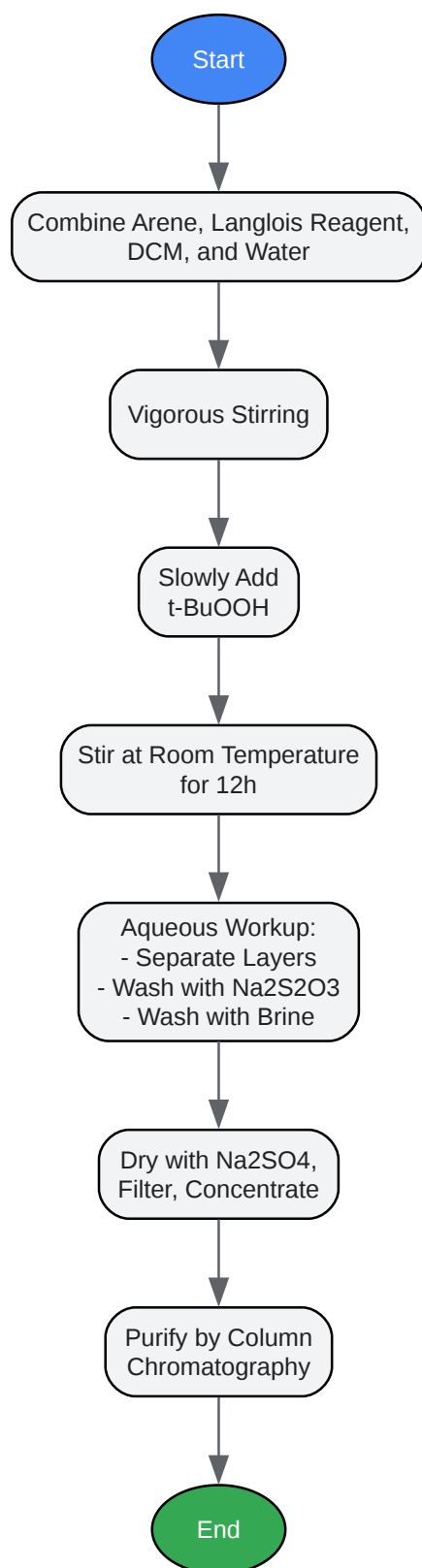
Procedure:

- To a round-bottom flask, add benzene (1.0 mmol), sodium trifluoromethanesulfinate (2.0 mmol), dichloromethane (5 mL), and water (5 mL).
- Stir the biphasic mixture vigorously.
- Slowly add tert-butyl hydroperoxide (3.0 mmol) to the reaction mixture.
- Stir the reaction at room temperature for 12 hours.
- Separate the organic layer and wash it with saturated aqueous sodium thiosulfate (10 mL) and brine (10 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: General pathways for trifluoromethylation reactions.



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Caption: Workflow for radical trifluoromethylation of an arene.

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